![molecular formula C17H21NO2 B2843837 7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 750626-37-0](/img/structure/B2843837.png)
7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one” is a chemical compound . It is a derivative of chromen-2-one, a class of compounds that have been extensively studied due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives have been synthesized from three intermediates, such as (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid benzylidene-hydrazides .Molecular Structure Analysis
The molecular formula of “7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one” is C17H21NO2 . The average mass is 271.354 Da and the monoisotopic mass is 271.157227 Da .Applications De Recherche Scientifique
Anticancer Activity
The chromenone scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further investigations into its specific targets and pathways are ongoing .
Neuroprotective Properties
The methylpiperidine moiety in the structure suggests potential neuroprotective effects. Studies have examined its ability to modulate neurotransmitter systems, protect against oxidative stress, and enhance neuronal survival. These findings could have implications for neurodegenerative diseases and brain injury .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Researchers have evaluated the anti-inflammatory potential of this compound, focusing on its impact on cytokine production, NF-κB signaling, and immune responses. Understanding its anti-inflammatory mechanisms may lead to novel therapeutic strategies .
Antimicrobial Effects
The chromenone scaffold has also been explored for its antimicrobial properties. Investigations have assessed its activity against bacteria, fungi, and viruses. Potential applications include developing new antibiotics or antiviral agents .
Cardiovascular Research
Given the compound’s structural features, it has drawn interest in cardiovascular research. Studies have investigated its effects on blood vessels, platelet aggregation, and cardiac function. Elucidating its impact on cardiovascular health could have clinical implications .
Chemical Biology and Drug Design
Researchers have used computational methods to explore the binding interactions of this compound with specific protein targets. Insights gained from these studies contribute to drug design and optimization. The compound’s unique structure may serve as a starting point for developing novel therapeutics .
Propriétés
IUPAC Name |
7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-9-13(2)3-4-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHSEXHYOLACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)
![1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2843757.png)
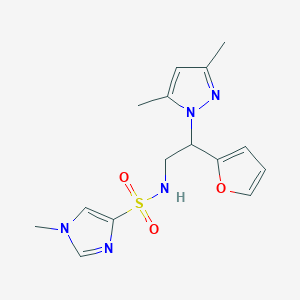
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2843760.png)

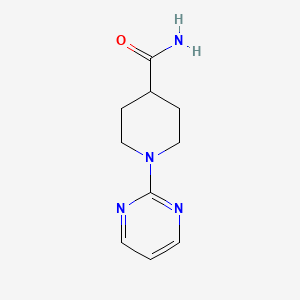
![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)
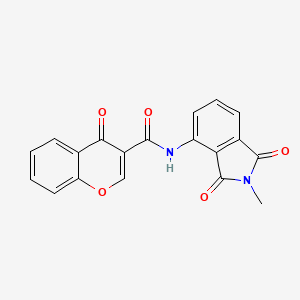
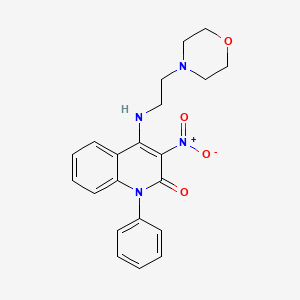
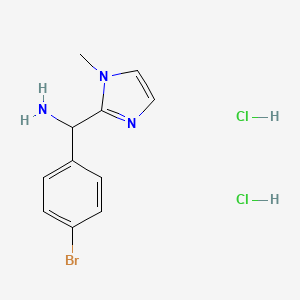
![Tert-butyl N-[3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]propyl]carbamate](/img/structure/B2843771.png)
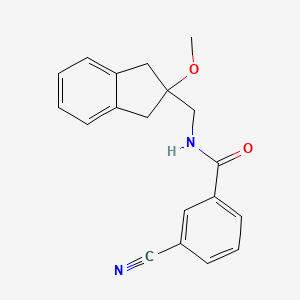
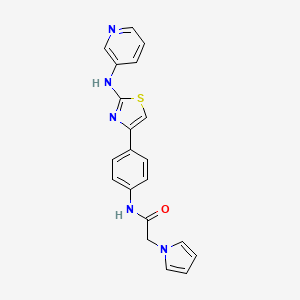
![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)